molecular formula C6H6Cl2O B3355187 Furan, 2,5-bis(chloromethyl)- CAS No. 6214-02-4

Furan, 2,5-bis(chloromethyl)-

Cat. No.: B3355187
CAS No.: 6214-02-4
M. Wt: 165.01 g/mol
InChI Key: SMUHBYFLABISAB-UHFFFAOYSA-N
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Description

Furan, 2,5-bis(chloromethyl)- is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two chloromethyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2,5-bis(chloromethyl)- typically involves the chloromethylation of furan. One common method is the reaction of furan with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

C4H4O+2CH2O+2HClC4H2Cl2(CH2Cl)2+2H2O\text{C}_4\text{H}_4\text{O} + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{(CH}_2\text{Cl)}_2 + 2 \text{H}_2\text{O} C4​H4​O+2CH2​O+2HCl→C4​H2​Cl2​(CH2​Cl)2​+2H2​O

This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of Furan, 2,5-bis(chloromethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Furan, 2,5-bis(chloromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products include 2,5-bis(aminomethyl)furan, 2,5-bis(thiomethyl)furan, and 2,5-bis(hydroxymethyl)furan.

    Oxidation Reactions: Products include 2,5-furandicarboxylic acid.

    Reduction Reactions: Products include 2,5-dimethylfuran.

Scientific Research Applications

Furan, 2,5-bis(chloromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Furan, 2,5-bis(chloromethyl)- involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The furan ring provides a stable framework that can undergo further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Furan, 2,5-bis(chloromethyl)- can be compared with other furan derivatives such as:

    2,5-Bis(hydroxymethyl)furan: This compound has hydroxymethyl groups instead of chloromethyl groups, making it less reactive but more suitable for polymer synthesis.

    2,5-Furandicarboxylic Acid: This compound has carboxylic acid groups, making it a valuable monomer for the production of bio-based polymers.

    2,5-Dimethylfuran: This compound has methyl groups, making it a potential biofuel due to its high energy density.

Uniqueness: Furan, 2,5-bis(chloromethyl)- is unique due to its high reactivity and versatility in organic synthesis. The presence of chloromethyl groups allows for a wide range of chemical modifications, making it a valuable intermediate for the synthesis of complex molecules.

Properties

IUPAC Name

2,5-bis(chloromethyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUHBYFLABISAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486972
Record name Furan, 2,5-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-02-4
Record name Furan, 2,5-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of furan-2,5-dimethanol (25 mg, 0.2 mol) and pyridine (38.4 g, 0.48 mol) in a dry chloroform (120 mL) was added dropwise a solution of thionyl chloride (52.4 g, 0.44 mol) in dry chloroform (80 mL) at -40° C. (Ar) for 1.5 h. After addition, the mixture was stirred at -40° C. for 0.5 h then warmed to 0° C. for 0.5 h. After quenching with ice water (300 mL), the organic phase was washed with 5% sodium hydroxide (10 mL), dried, then evaporated to give a light brown oil. The brownish oil was distilled under vacuum (80°-82° C., 0.5 mmHg) to give a colorless liquid which solidified at room temperature. Yield: 24 g (75%); M.P. 27°-28° C. (M.P. 27°-28° C., K. Yu. Noritskii, V. P. Volkoo, and Yu. K. Yuiey, Zhur. Obscher. Khim., 1961, 31, 538.)
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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